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Compound of Interest |

cis-2-Amino-1-
Compound Name: cyclopentanecarboxylic acid

hydrochloride

Cat. No.: B029794

Introduction

Cispentacin is a naturally occurring, non-proteinogenic [3-amino acid that has garnered
significant attention in the field of antifungal drug discovery.[1] First identified in the late 1980s,
its unique chemical structure and potent in vivo efficacy against opportunistic fungal pathogens,
despite modest in vitro activity, set it apart from conventional antifungal agents.[1][2] This
technical guide provides a comprehensive overview of the discovery, isolation, biological
properties, and mechanism of action of cispentacin, intended for researchers, scientists, and
professionals in drug development.

Discovery and Isolation

Cispentacin was first isolated from the culture broth of the bacterium Bacillus cereus strain
L450-B2.[2][3] It is a water-soluble, amphoteric compound, chemically identified as (-)-
(1R,2S)-2-aminocyclopentane-1-carboxylic acid.[2][4] The discovery was a result of screening
programs aimed at identifying novel antifungal agents.[3]

Physicochemical Properties of Cispentacin

The fundamental physicochemical properties of cispentacin were determined through
spectroscopic analysis and chemical synthesis during its initial characterization.[5]
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Property Value Reference
Appearance Colorless powder [5]
Molecular Formula CeH11NO:2 [5]
Molecular Weight 129.16 g/mol [5]
Stereochemistry (1R, 2S)-cis [5]

Optical Rotation [a]D?5 = -13.8° (c=1.0, H20) [5]
Solubility Water-soluble [2][5]
Chemical Nature Amphoteric [2][5]

Experimental Protocol: Fermentation of Bacillus cereus
L450-B2

The production of cispentacin involves the cultivation of Bacillus cereus L450-B2 in a suitable
fermentation medium.[3]

e Microorganism: Bacillus cereus strain L450-B2.[3]

o Culture Medium: A standard broth medium suitable for Bacillus species, containing a carbon
source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and essential
minerals.[3]

o Fermentation Conditions: The culture is maintained under aerobic conditions with agitation at
a controlled temperature (e.g., 32°C) for a duration sufficient for cispentacin production,
typically spanning several hours to days.[3]

e Monitoring: Production of the antifungal agent in the culture broth is monitored using a
bioassay against a susceptible fungal strain, such as Candida albicans.[3]

Experimental Protocol: Isolation and Purification of
Cispentacin
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The recovery of cispentacin from the fermentation broth is a multi-step process designed to
isolate the water-soluble, amphoteric compound.[3][5]

o Harvest and Clarification: The culture broth is harvested, and bacterial cells are removed by
centrifugation or filtration to obtain a clear supernatant.[5]

e lon-Exchange Chromatography: The supernatant is passed through a cation-exchange resin
(e.g., Dowex 50W). Due to its amphoteric nature, cispentacin binds to the resin.[3][5]

o Elution: The resin is washed to remove unbound impurities. Cispentacin is subsequently
eluted using a basic solution, such as aqueous ammonia.[5]

o Adsorption Chromatography: Further purification is achieved using adsorption resins, which
separate molecules based on polarity.[3]

o Gel Filtration Chromatography: This step separates molecules by size and is used to remove
remaining impurities of different molecular weights.[3]

» Crystallization: The final step involves the crystallization of the purified cispentacin.[1]
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A flowchart illustrating the isolation and purification workflow for cispentacin.
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Biological Activity

A notable characteristic of cispentacin is its discrepancy between in vitro and in vivo activity. It
exhibits weak activity in standard agar dilution tests but shows significant potency in specific
liquid media and, most importantly, in animal models of fungal infections.[2][6]

In Vitro Antifungal Activity

The in vitro activity of cispentacin against Candida albicans is highly dependent on the testing
methodology.[6][7]

IC
Organism Method Medium ICso0 (ug/mL) 100 Reference

(ng/mL)

Yeast

Candida o ) Nitrogen
] Turbidimetric 6.3-125 6.3-50 [6]

albicans Base

Glucose
Various KNOPP's, o

o No significant
Yeasts & Agar Dilution YGP, o
activity

Molds Sabouraud

Experimental Protocol: In Vitro Antifungal Susceptibility
Testing (Turbidimetric Method)

e Fungal Strains: Clinical isolates of Candida albicans and other yeast species.[6]
e Medium: Yeast Nitrogen Base (YNB) glucose medium.[6]

e Inoculum Preparation: Fungal cultures are grown and then diluted to a standardized
concentration.[3]

e Assay: The standardized fungal inoculum is added to microtiter plates containing serial
dilutions of cispentacin.[3]

 Incubation: Plates are incubated at a suitable temperature (e.g., 35°C) for a defined period
(e.g., 24-48 hours).[3]
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o Endpoint Determination: Fungal growth is measured by reading the optical density (turbidity)
at a specific wavelength. The ICso is calculated as the concentration of cispentacin that
inhibits 50% of fungal growth compared to a drug-free control.[6]

In Vivo Efficacy

Cispentacin has demonstrated excellent therapeutic efficacy in murine models of systemic
fungal infections.[6]

. Administration
Infection Model S PDso (mg/kg) Reference
oute

Systemic Candida

) Intravenous (iv) 10 [6]
albicans
Systemic Candida

] Oral (po) 30 [6]
albicans
Systemic
Cryptococcus Not specified Effective [6]
neoformans
Lung Candida N )

) Not specified Effective [6]
albicans
Vaginal Candida - )

Not specified Effective [6]

albicans

Experimental Protocol: In Vivo Efficacy in a Murine
Systemic Candidiasis Model

e Animal Model: Immunocompetent or immunocompromised mice (e.g., ICR strain).[6]
« Infection: Mice are infected intravenously with a lethal dose of Candida albicans.[2]

o Treatment: Cispentacin is administered to groups of infected mice at various doses via
different routes (e.g., intravenous, oral).[6]
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» Endpoint: The primary endpoint is the survival of the mice over a specified period (e.g., 14-
21 days). The 50% protective dose (PDso) is then calculated.[3]

» Fungal Burden (Optional): In some studies, the fungal load in target organs (e.g., kidneys) is
determined to assess the drug's ability to clear the infection.[3]

Mechanism of Action

The mechanism of action of cispentacin involves several key steps, beginning with its transport
into the fungal cell and culminating in the disruption of essential biosynthetic pathways.[3][8]

¢ Active Transport: Cispentacin is actively transported into Candida albicans cells. This
process is dependent on the proton motive force and is mediated by amino acid permeases,
including a specific and inducible proline permease.[8] The apparent Km and Vmax for drug
uptake under induced conditions were found to be 0.4 mM and 7 nmol/uL/min, respectively.
[8] L-proline competitively inhibits cispentacin uptake with an apparent Ki of 75 uM.[8]

« Inhibition of Macromolecule Synthesis: Once inside the cell, cispentacin inhibits the in vivo
incorporation of radiolabeled precursors into both protein ([**C]lysine) and RNA
([BH]adenine).[3][8]

o Targeting Aminoacyl-tRNA Synthetases: A primary intracellular target is prolyl-tRNA
synthetase.[3][8] Cispentacin inhibits the in vitro charging of proline to its corresponding
transfer RNA.[8] By interfering with this crucial enzyme, cispentacin disrupts protein
synthesis, leading to a fungistatic and ultimately fungicidal effect.[3]
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Proposed mechanism of action for cispentacin in fungal cells.
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Biosynthesis

Recent studies have elucidated the biosynthetic pathway of cispentacin, revealing the
involvement of a type Il polyketide synthase (PKS) machinery.[9] This is unusual, as type Il
PKSs typically synthesize polycyclic aromatic compounds.[9][10] The research demonstrated
that a heterodimer of type Il PKS-like enzymes (AmcF-AmcG) catalyzes a single Cz elongation
and subsequent cyclization to form the key five-membered ring intermediate.[9] This discovery
expands the known catalytic capabilities of type Il PKS systems and opens new avenues for
biosynthetic engineering of novel compounds.[9]

Conclusion

The discovery of cispentacin from Bacillus cereus marked a significant finding in the search for
new antifungal therapies.[3] Its unique profile, characterized by potent in vivo activity despite
weak in vitro results, underscores the importance of comprehensive evaluation in drug
discovery.[2] The elucidation of its mechanism of action, involving active transport into fungal
cells and the inhibition of prolyl-tRNA synthetase, provides a clear basis for its antifungal effect.
[3] Furthermore, recent insights into its unusual biosynthesis via a type |l PKS-like system
highlight the diverse capabilities of natural product biosynthetic pathways.[9] Cispentacin
remains a valuable lead compound, and the foundational research detailed in this guide
continues to inform the development of novel and effective antifungal agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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